Isoquinoline, 3,4-dihydro-6,7-dimethoxy-3-veratryl- is a complex organic compound belonging to the isoquinoline family, characterized by its unique structure that includes a dihydroisoquinoline core with methoxy groups and a veratryl substituent. The molecular formula for this compound is , and it has a molecular weight of approximately 341.40 g/mol. The compound appears as a light yellow crystalline powder and has notable physical properties such as a melting point of 202 °C and a boiling point of 482.6 °C at standard atmospheric pressure .
Research indicates that isoquinoline derivatives exhibit a range of biological activities, including:
The synthesis of Isoquinoline, 3,4-dihydro-6,7-dimethoxy-3-veratryl- typically involves several steps:
Isoquinoline derivatives are utilized in various fields:
Studies on interaction mechanisms involving Isoquinoline, 3,4-dihydro-6,7-dimethoxy-3-veratryl- have highlighted its potential interactions with biological targets:
Isoquinoline, 3,4-dihydro-6,7-dimethoxy-3-veratryl- shares structural similarities with several other compounds within the isoquinoline family. Notable similar compounds include:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| Papaverine | Known for its vasodilatory effects | |
| Dihydropapaverine | A derivative with similar structural features but different pharmacological activity | |
| 6,7-Dimethoxyisoquinoline | A simpler structure lacking the veratryl group but retaining methoxy substituents |
The uniqueness of Isoquinoline, 3,4-dihydro-6,7-dimethoxy-3-veratryl- lies in its specific combination of functional groups and structural features that confer distinct chemical reactivity and biological activity compared to its analogs. Its veratryl substituent enhances its potential applications in medicinal chemistry and provides unique binding characteristics not present in simpler isoquinoline derivatives .
This comprehensive overview highlights the significance of Isoquinoline, 3,4-dihydro-6,7-dimethoxy-3-veratryl-, emphasizing its multifaceted role in chemical synthesis and biological applications. Further research into this compound could unveil new therapeutic avenues and enhance our understanding of isoquinoline chemistry.